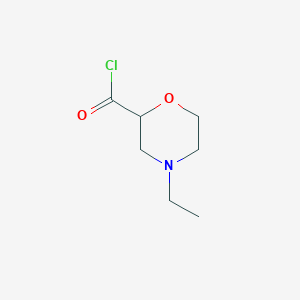

4-Ethylmorpholine-2-carbonyl chloride

Description

4-Ethylmorpholine-2-carbonyl chloride is a morpholine derivative featuring an ethyl substituent at the 4-position and a reactive carbonyl chloride group at the 2-position. Carbonyl chlorides are pivotal intermediates in organic synthesis, particularly in forming amides, esters, and other functional groups via nucleophilic acyl substitution.

Properties

CAS No. |

679806-51-0 |

|---|---|

Molecular Formula |

C7H12ClNO2 |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

4-ethylmorpholine-2-carbonyl chloride |

InChI |

InChI=1S/C7H12ClNO2/c1-2-9-3-4-11-6(5-9)7(8)10/h6H,2-5H2,1H3 |

InChI Key |

FPXYRPYSQJZAAI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Adaptation

- React 4-ethylmorpholine with chloroacetyl chloride in biphasic conditions (DCM/NaOH).

- Limited to small-scale synthesis due to hydrolysis risks.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxalyl Chloride | High purity, scalable | Requires corrosive gas handling |

| Phosgene | Rapid reaction | Extreme toxicity concerns |

| Triphosgene | Safer solid alternative | Higher cost |

| POCl₃ | Broad applicability | Requires anhydrous conditions |

Optimization Strategies

- Solvent Selection : Non-polar solvents (heptane, hexane) improve intermediate stability.

- Stoichiometry : A 1:1.2 molar ratio of morpholine derivative to chlorinating agent minimizes byproducts.

- Temperature Gradients : Gradual heating (25°C → 75°C) enhances reaction control.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylmorpholine and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.

Major Products:

Amides: Formed by the reaction with primary or secondary amines.

Esters: Formed by the reaction with alcohols.

Ureas and Carbamates: Formed by the reaction with amines in condensation reactions.

Scientific Research Applications

2-Morpholinecarbonyl chloride, 4-ethyl- is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the morpholinecarbonyl group into target molecules.

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-Morpholinecarbonyl chloride, 4-ethyl- involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Morpholinecarbonyl Chloride (CAS not specified)

- Structure: Morpholine ring with a carbonyl chloride at the 2-position (synonym: 4-(chloroformyl)morpholine).

- Reactivity : Solvolysis studies at 25°C revealed l and m values of 0.71–0.74 and 0.65–0.66, respectively, with an l/m ratio of ~1.12, indicating strong nucleophilic solvation during carbocation formation .

- Applications : Used as a precursor in peptide coupling and pharmaceutical synthesis.

4-Ethylmorpholine-3-carboxylic Acid (CAS 1315051-74-1)

- Structure : Ethyl group at the 4-position and a carboxylic acid at the 3-position (similarity score: 0.89 to the target compound) .

- Key Differences : The carboxylic acid group reduces electrophilicity compared to the carbonyl chloride, limiting its utility in acylations. Positional isomerism (2 vs. 3 substitution) may alter steric interactions in reactions.

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl Chloride Hydrochloride

- Structure: Quinoline core with ethyl, pyridinyl, and carbonyl chloride groups.

- Reactivity: The aromatic quinoline framework enhances stability but may reduce solubility in nonpolar solvents. The hydrochloride salt improves aqueous solubility for lab applications .

4-(2-Chloroethyl)morpholine Hydrochloride (CAS 3647-69-6)

- Structure : Chloroethyl substituent at the 4-position of morpholine.

- Reactivity : The chloroethyl group enables alkylation reactions, contrasting with the acylating capability of carbonyl chlorides. The hydrochloride salt enhances crystallinity for purification .

Physicochemical and Reactivity Comparison

Research Findings and Mechanistic Insights

- Solvolysis Mechanisms: For 4-morpholinecarbonyl chloride, the l/m ratio (~1.12) aligns with carbamoyl esters, suggesting a transition state with partial carbocation character stabilized by nucleophilic solvents like water or ethanol .

- Electronic Effects : Electron-donating ethyl groups could stabilize intermediates via inductive effects, though this may compete with steric constraints.

Challenges and Literature Gaps

- Discrepancies in prior studies, such as overlooked solvolysis data for 4-morpholinecarbonyl chloride , underscore the need for rigorous literature reviews.

- Limited direct data on 4-ethylmorpholine-2-carbonyl chloride necessitate extrapolation from analogs. Future studies should focus on kinetic analyses and computational modeling to clarify substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.